![molecular formula C9H8ClN3O2 B2967272 Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2091473-85-5](/img/structure/B2967272.png)
Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is a chemical compound belonging to the class of pyrazolopyridines This compound features a pyrazolo[3,4-b]pyridine core structure with a chlorine atom at the 6th position and a methyl group at the 1st position, along with a carboxylate ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available or easily synthesized starting materials such as pyrazolopyridine derivatives.
Reaction Steps: The compound can be synthesized through a multi-step reaction process involving the following steps:
Formation of Pyrazolopyridine Core: The pyrazolopyridine core can be formed through cyclization reactions involving appropriate precursors.
Chlorination: Introduction of the chlorine atom at the 6th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus oxychloride.
Esterification: The carboxylate ester group can be introduced through esterification reactions using methanol in the presence of a catalyst such as sulfuric acid or an acid chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification and quality control measures to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions of the pyrazolopyridine core, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids, aldehydes, and ketones.
Reduction Products: Reduced derivatives with different functional groups.
Substitution Products: Substituted pyrazolopyridines with different substituents at various positions.
科学的研究の応用
Chemistry: Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is used as a building block in organic synthesis, particularly in the construction of complex molecules and natural products.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its use in treating various diseases, such as cancer and infectious diseases. Its potential as a lead compound for drug discovery is being investigated.
Industry: The compound is used in the chemical industry for the synthesis of various intermediates and final products. It is also used in the development of new materials and technologies.
作用機序
The mechanism by which Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Methyl 6-chloro-1-methylpyrazolo[4,3-b]pyridine-5-carboxylate: Similar structure but different position of the pyrazolopyridine core.
Methyl 6-chloro-1-ethylpyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with an ethyl group instead of a methyl group at the 1st position.
Methyl 6-bromo-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate: Similar structure but with a bromine atom instead of a chlorine atom at the 6th position.
Uniqueness: Methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific combination of functional groups and positions, which can lead to distinct biological and chemical properties compared to similar compounds.
特性
IUPAC Name |
methyl 6-chloro-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-13-8-5(4-11-13)3-6(7(10)12-8)9(14)15-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZQHTVRVQOEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=C(C=C2C=N1)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-amino-1-(hydroxymethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-1'-carboxylate](/img/structure/B2967189.png)
![2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2967191.png)
![3-fluoro-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2967192.png)
![8-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2967193.png)
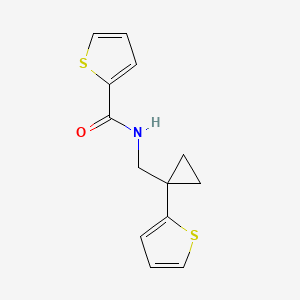
![5-[(E)-2-(2-Tert-butyl-1,3-thiazol-5-yl)ethenyl]pyrazine-2-carbonitrile](/img/structure/B2967196.png)
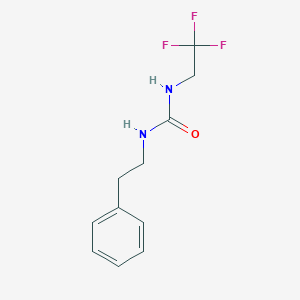
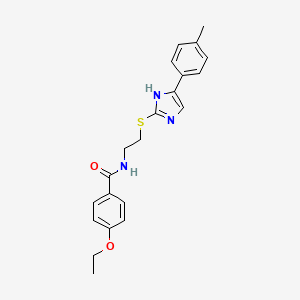
![[(3-chloro-4-methoxyphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate](/img/structure/B2967201.png)
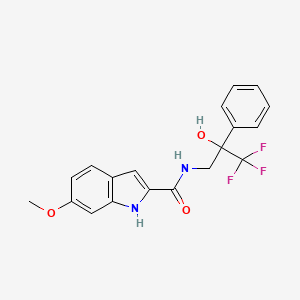
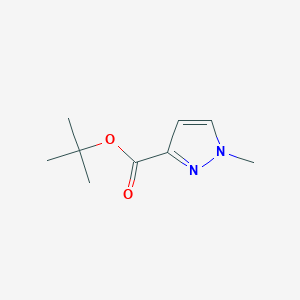

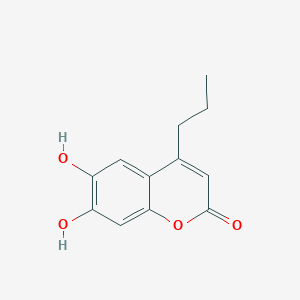
![2-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B2967211.png)
